2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
Overview
Description
“2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene” is a chemical compound with the molecular formula C15H10BrFS . It is also known by other names such as "Benzo[b]thiophene, 2-[(5-bromo-2-fluorophenyl)methyl]-" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C15H10BrFS/c16-12-5-6-14(17)11(7-12)9-13-8-10-3-1-2-4-15(10)18-13/h1-8H,9H2
. The Canonical SMILES representation is C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)Br)F
. Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 321.2 g/mol . It has a computed XLogP3-AA value of 5.7, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . The exact mass and monoisotopic mass are both 319.96706 g/mol . The topological polar surface area is 28.2 Ų .Scientific Research Applications
Antimalarial Properties
Benzothiophene derivatives, including bromo-benzothiophene carboxamide derivatives, have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase. Specifically, 3-Bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide (a close derivative) demonstrates significant potential in inhibiting Plasmodium enoyl-acyl carrier protein reductase, a key enzyme in Plasmodium falciparum, suggesting potential for the development of effective antimalarial drugs (Banerjee et al., 2011). Furthermore, these derivatives have shown effectiveness against Plasmodium asexual blood stages in vitro and in vivo in mouse models, specifically impairing the development of metabolically active trophozoite stages (Banerjee et al., 2011).
Fluorescence Determination of Amino Acids
Benzo[b]thiophene derivatives, such as benzo[b]thiophene-5,6-dicarboxaldehyde, have been used in the synthesis of highly fluorescent compounds. These compounds, upon reaction with amino acids, show significant fluorescence, suggesting their potential application in the fluorescence determination of amino acids, which is crucial in biochemical analysis (El‐Borai & Rizk, 2009).
Tubulin Binding Agents
The synthesis of 3-(α-styryl)benzo[b]-thiophene derivatives, which have been evaluated as antitubulin agents, highlights the potential of benzo[b]thiophene derivatives in cancer research. These compounds have shown submicromolar cytotoxic activity against certain cell lines and have been effective in inhibiting the polymerization of tubulin, a protein critical in cell division (Tréguier et al., 2014).
Preparation and Synthesis
The preparation and synthesis of various benzothiophene derivatives, including those substituted with bromo and fluoro groups, have been explored for their potential in creating pharmacologically active compounds. The methodologies developed provide flexible and efficient access to these compounds, which can be further modified for various pharmaceutical applications (Pié & Marnett, 1988).
Safety and Hazards
The safety data sheet for “2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Properties
IUPAC Name |
2-[(5-bromo-2-fluorophenyl)methyl]-1-benzothiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFS/c16-12-5-6-14(17)11(7-12)9-13-8-10-3-1-2-4-15(10)18-13/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGTVOQAJKYBGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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